An In-depth Technical Guide to 6,7-Difluoroindoline-2,3-dione: Synthesis, Properties, and Applications
An In-depth Technical Guide to 6,7-Difluoroindoline-2,3-dione: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Fluorination in Isatin Scaffolds
The indoline-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms into this scaffold can dramatically modulate its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through unique electronic interactions. This guide provides a comprehensive technical overview of 6,7-Difluoroindoline-2,3-dione, a valuable building block for the development of novel therapeutics and functional materials. We will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and organic synthesis.
Physicochemical Properties
6,7-Difluoroindoline-2,3-dione is a solid at room temperature, and its core structure consists of a fused bicyclic system comprising a difluorinated benzene ring and a pyrrolidine-2,3-dione ring.
| Property | Value | Source |
| CAS Number | 158580-95-1 | [1] |
| Molecular Formula | C₈H₃F₂NO₂ | [1] |
| Molecular Weight | 183.11 g/mol | [1] |
| Appearance | Solid | |
| Storage | Sealed in dry, room temperature |
Spectroscopic Characterization
¹H NMR Spectroscopy (Anticipated): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton and the N-H proton of the lactam. The aromatic proton will likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The N-H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy (Anticipated): The carbon NMR will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).
Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by strong absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretching vibrations of the dione moiety (typically in the range of 1700-1750 cm⁻¹). The C-F stretching vibrations will appear in the fingerprint region (around 1100-1300 cm⁻¹).
Mass Spectrometry (Anticipated): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.11 g/mol ). The fragmentation pattern would likely involve the loss of CO and other small fragments.
Synthesis of 6,7-Difluoroindoline-2,3-dione
A plausible and widely used method for the synthesis of isatin derivatives is the Sandmeyer isatin synthesis . This multi-step process typically starts from a corresponding substituted aniline.
Conceptual Synthetic Workflow: Sandmeyer Isatin Synthesis
Caption: Conceptual workflow for the Sandmeyer synthesis of 6,7-Difluoroindoline-2,3-dione.
Detailed Experimental Protocol (Plausible)
Materials:
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2,3-Difluoroaniline
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Chloral hydrate
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Hydroxylamine hydrochloride
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Concentrated sulfuric acid
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Sodium sulfate
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Hydrochloric acid
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Water
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Organic solvent (e.g., ethanol) for recrystallization
Step 1: Synthesis of Isonitroso-2',3'-difluoroacetanilide
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In a reaction vessel, dissolve chloral hydrate and sodium sulfate in water.
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In a separate flask, dissolve 2,3-difluoroaniline in water and add concentrated hydrochloric acid.
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Add a solution of hydroxylamine hydrochloride in water to the 2,3-difluoroaniline solution.
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Heat the combined mixture. The isonitroso-2',3'-difluoroacetanilide intermediate will precipitate out of the solution.
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Filter the precipitate, wash with water, and dry thoroughly.
Step 2: Cyclization to 6,7-Difluoroindoline-2,3-dione
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Carefully and slowly add the dried isonitroso-2',3'-difluoroacetanilide to pre-warmed concentrated sulfuric acid with stirring. The temperature should be carefully controlled.
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After the addition is complete, continue stirring at an elevated temperature to ensure complete cyclization.
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Cool the reaction mixture to room temperature and then pour it onto crushed ice.
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The crude 6,7-Difluoroindoline-2,3-dione will precipitate as a solid.
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Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Causality Behind Experimental Choices:
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The use of chloral hydrate and hydroxylamine hydrochloride generates an in-situ reagent that reacts with the aniline to form the isonitrosoacetanilide intermediate.
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Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the isatin ring.
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Pouring the reaction mixture onto ice is a standard quenching procedure that precipitates the organic product from the strong acid.
Reactivity and Synthetic Applications
The isatin core of 6,7-Difluoroindoline-2,3-dione is a versatile scaffold for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms and the two carbonyl groups makes the aromatic ring electron-deficient and the C-3 carbonyl group highly electrophilic.
Key Reactions of the Isatin Core
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N-Alkylation/Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated using various electrophiles in the presence of a base. This allows for the introduction of diverse substituents to modulate the compound's properties.
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Condensation Reactions at C-3: The C-3 carbonyl group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form a wide array of derivatives, such as Schiff bases, hydrazones, and Knoevenagel condensation products.
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Ring-Opening Reactions: Under strong basic or acidic conditions, the lactam ring can be opened, providing access to other classes of difluorinated aromatic compounds.
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Reduction: The carbonyl groups can be selectively reduced to alcohols or methylene groups using appropriate reducing agents.
Potential Applications in Drug Discovery
The 6,7-difluoro substitution pattern is of particular interest in medicinal chemistry. The presence of two fluorine atoms on the benzene ring can significantly enhance the lipophilicity and metabolic stability of the molecule. Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including:
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Anticancer Activity: Many isatin derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.[2]
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Antimicrobial Activity: Fluorinated isatins and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[3]
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Antiviral Activity: Certain isatin derivatives have been investigated for their potential as antiviral agents.[4]
The 6,7-difluoro substitution can be strategically utilized to fine-tune the biological activity and pharmacokinetic profile of isatin-based drug candidates.
Safety and Handling
As with all chemicals, 6,7-Difluoroindoline-2,3-dione should be handled with appropriate safety precautions in a well-ventilated laboratory.
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
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Avoid inhalation of dust and contact with skin and eyes.[5]
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In case of contact, rinse the affected area with plenty of water.[5]
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Store in a tightly closed container in a dry and well-ventilated place.
Hazard Statements (Based on related compounds):
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
6,7-Difluoroindoline-2,3-dione is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique difluorinated isatin scaffold offers significant potential for the development of novel therapeutic agents with improved pharmacological properties. The synthetic accessibility via established methods like the Sandmeyer synthesis, combined with the diverse reactivity of the isatin core, makes it an attractive starting point for the exploration of new chemical space. Further research into the specific biological activities of its derivatives is warranted and holds promise for the discovery of new and effective drugs.
References
Sources
- 1. 6,7-DIFLUOROINDOLINE-2,3-DIONE | 158580-95-1 [chemicalbook.com]
- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

